Benzyl (cyanomethyl)carbamate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing a standardized framework for chemical communication and documentation. The official IUPAC name for this compound is benzyl N-(cyanomethyl)carbamate, which precisely describes the molecular architecture and functional group arrangement. This nomenclature clearly indicates the presence of a benzyl group attached to the oxygen atom of a carbamate functional group, with the nitrogen atom of the carbamate bearing a cyanomethyl substituent.
The compound possesses several important chemical identifiers that facilitate its recognition and database searches across various chemical information systems. The Chemical Abstracts Service registry number for this compound is 3589-41-1, which serves as a unique identifier in chemical databases worldwide. The molecular formula C10H10N2O2 indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 190.2 grams per mole.
Table 1: Chemical Identifiers for this compound
| Parameter | Value |
|---|---|
| IUPAC Name | benzyl N-(cyanomethyl)carbamate |
| CAS Number | 3589-41-1 |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC#N |
| InChI | InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) |
| InChI Key | DVUXKEFDAGQPQU-UHFFFAOYSA-N |
The compound is also recognized by numerous synonyms that reflect different naming conventions and historical usage patterns. These alternative names include N-(Carbobenzoxy)aminoacetonitrile, N-Cbz-aminoacetonitrile, N-(Benzyloxycarbonyl)-2-aminoacetonitrile, and Cyanomethylcarbamic Acid Benzyl Ester. The systematic nomenclature and chemical identifiers provide essential information for researchers, enabling accurate identification and communication about this compound across different scientific disciplines and applications.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reflects the spatial arrangement of its constituent atoms and functional groups, which significantly influences its chemical properties and reactivity patterns. The compound features a planar carbamate functional group that serves as the central structural element, connecting the benzyl and cyanomethyl moieties through specific bond angles and distances that determine the overall molecular conformation.
Crystallographic analysis provides detailed insights into the three-dimensional structure of this compound, revealing important information about intermolecular interactions and solid-state packing arrangements. The compound has been identified in crystal structure studies, including its presence in the crystal structure of S-adenosyl-L-homocysteine hydrolase from Pseudomonas aeruginosa, where it appears as a bound ligand. This crystallographic evidence demonstrates the compound's ability to interact with biological macromolecules and provides valuable structural information about its binding conformations.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | |
| Melting Point | 61-63 °C | |
| Boiling Point | 376.4±35.0 °C at 760 mmHg | |
| Flash Point | 181.5±25.9 °C |
The molecular structure exhibits characteristic bond lengths and angles consistent with carbamate functionality. The carbamate carbonyl group displays typical carbon-oxygen double bond character, while the carbon-nitrogen bonds in both the carbamate linkage and the cyanomethyl group exhibit their respective characteristic distances. The benzyl group adopts a conformation that minimizes steric interactions with the carbamate moiety, while the cyanomethyl substituent extends linearly from the nitrogen atom due to the triple bond character of the nitrile functional group.
Intermolecular interactions in the crystal lattice include hydrogen bonding patterns involving the carbamate nitrogen-hydrogen group as a donor and various acceptor sites, including the carbonyl oxygen of neighboring molecules. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.
Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared)
The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and chemical environment through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure, creating a complete picture of the compound's chemical identity and properties.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrile functional group exhibits a distinctive and intense carbon-nitrogen triple bond stretching vibration around 2200 cm⁻¹, which appears as a sharp, well-defined peak due to the high polarity and force constant of this bond. This peak position falls within the typical range for saturated nitriles, which extends from 2260 to 2240 cm⁻¹. The carbamate functional group contributes several important infrared absorptions, including the carbonyl stretching vibration and nitrogen-hydrogen stretching and bending modes that provide fingerprint information for structural identification.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Characteristics |
|---|---|---|
| C≡N Stretch | 2240-2260 | Sharp, intense |
| C=O Stretch (Carbamate) | 1650-1750 | Strong, broad |
| N-H Stretch | 3200-3500 | Medium, broad |
| Aromatic C-H | 3000-3100 | Multiple peaks |
| Aromatic C=C | 1450-1600 | Multiple peaks |
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule, with each carbon environment producing a characteristic chemical shift. The nitrile carbon appears in the characteristic range of 110-120 parts per million, which is typical for cyanide functional groups. The carbamate carbonyl carbon resonates in the range typical for carbamate carbonyls, while the aromatic carbons of the benzyl group produce signals in the aromatic region between 115-150 parts per million. The methylene carbons connecting the functional groups appear at their respective characteristic chemical shifts, providing complete carbon framework identification.
¹H Nuclear Magnetic Resonance spectroscopy offers insights into the hydrogen environments within the molecule, including the aromatic protons of the benzyl group, the methylene protons adjacent to the carbamate oxygen, the cyanomethyl protons, and the carbamate nitrogen-hydrogen proton. The aromatic protons appear as a complex multiplet in the aromatic region, while the various methylene groups produce characteristic patterns based on their chemical environments and coupling relationships. The carbamate nitrogen-hydrogen proton typically appears as a broad signal due to exchange phenomena and nitrogen quadrupolar effects.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and support molecular identification. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of the intact molecule. The fragmentation pathways follow established patterns for carbamate and nitrile-containing compounds, producing diagnostic fragment ions that confirm the presence of specific functional groups and structural features.
The primary fragmentation mechanisms include alpha-cleavage reactions adjacent to the carbamate functional group, leading to the formation of characteristic fragments. The loss of the benzyl group through cleavage of the carbamate ester bond produces fragments that retain the cyanomethyl carbamate portion of the molecule. Conversely, cleavage can occur to eliminate the cyanomethyl portion, generating fragments containing the benzyl carbamate moiety.
Table 4: Predicted Mass Spectrometric Data for this compound
| Ion Type | m/z Value | Formula | Origin |
|---|---|---|---|
| [M+H]⁺ | 191.08 | C₁₀H₁₁N₂O₂⁺ | Protonated molecular ion |
| [M+Na]⁺ | 213.06 | C₁₀H₁₀N₂O₂Na⁺ | Sodium adduct |
| [M-H]⁻ | 189.07 | C₁₀H₉N₂O₂⁻ | Deprotonated molecular ion |
| [M+NH₄]⁺ | 208.11 | C₁₀H₁₄N₃O₂⁺ | Ammonium adduct |
The nitrile functional group contributes to specific fragmentation patterns characteristic of compounds containing carbon-nitrogen triple bonds. These patterns include the loss of hydrogen cyanide (molecular weight 27) from the molecular ion, producing fragments at mass-to-charge ratio 163. Additionally, the loss of a cyanide radical (molecular weight 26) can occur, generating fragments that reflect this characteristic cleavage pattern for nitrile-containing compounds.
The carbamate functional group undergoes fragmentation through several pathways, including the elimination of carbon dioxide (molecular weight 44) and the formation of isocyanate intermediates. These fragmentation patterns are consistent with established mechanisms for carbamate compounds and provide valuable structural confirmation during mass spectrometric analysis. The combination of molecular ion detection and characteristic fragmentation patterns enables confident identification of this compound in complex mixtures and supports its use as an analytical standard for quantitative determinations.
The fragmentation behavior also includes the formation of tropylium-like ions from the benzyl portion of the molecule, producing characteristic peaks at mass-to-charge ratio 91 and related fragments. These aromatic fragments provide additional structural confirmation and demonstrate the presence of the benzyl functional group within the molecular structure. The overall fragmentation pattern creates a distinctive mass spectral fingerprint that facilitates identification and differentiation from structurally related compounds.
Properties
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-41-1 | |
| Record name | 3589-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Alkyl Chloroformate Route
- Reagents: Benzyl alcohol, cyanomethyl amine or cyanomethyl derivative, and chloroformate reagent.
- Procedure: The cyanomethyl amine is reacted with benzyl chloroformate under controlled pH conditions (near neutral) to form the carbamate linkage. The reaction is typically conducted in aqueous or mixed solvents at moderate temperatures (e.g., 50°C).
- Notes: pH control is critical to avoid hydrolysis or side reactions. The reaction may be monitored by HPLC for purity and yield assessment.
This approach aligns with procedures used for similar carbamate compounds, such as methyl 5-propylthio-2-benzimidazole carbamate, where cyanamide and methyl chloroformate were reacted under pH control to yield carbamates with high purity and yields around 70-75%.
Synthesis via Carbon Dioxide Incorporation and Alkyl Halides
- Reagents: Primary amine (cyanomethyl amine), carbon dioxide, benzyl halide (e.g., benzyl bromide), cesium carbonate as base, and tetrabutylammonium iodide as phase transfer catalyst.
- Procedure: The primary amine is reacted with CO2 in the presence of cesium carbonate and TBAI in anhydrous N,N-dimethylformamide (DMF). Subsequently, benzyl halide is added to alkylate the carbamate intermediate, forming benzyl (cyanomethyl)carbamate.
- Advantages: This method avoids toxic phosgene derivatives and allows a one-pot synthesis with minimized overalkylation.
- Reaction Conditions: Room temperature to moderate heating, under CO2 atmosphere, with reaction times varying from hours to a day depending on scale and reagent purity.
| Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkyl Chloroformate Route | Cyanomethyl amine, benzyl chloroformate | pH ~7, 50°C, aqueous/mixed solvent | Well-established, moderate toxicity | ~70-75 (analogous) | Requires careful pH control |
| CO2 Incorporation + Alkyl Halide | Cyanomethyl amine, CO2, benzyl halide, Cs2CO3, TBAI, DMF | Room temp to moderate heat, CO2 atmosphere | Phosgene-free, one-pot, minimized side reactions | Not explicitly reported | Green chemistry approach, scalable |
- The alkyl chloroformate route is classical but involves handling reactive chloroformates and requires pH monitoring to maintain reaction efficiency and product purity.
- The CO2 incorporation method represents a modern, greener alternative that avoids toxic reagents and uses readily available starting materials. The use of cesium carbonate and tetrabutylammonium iodide enhances reaction rates and selectivity, stabilizing intermediates.
- Purification typically involves filtration, washing with solvents like acetone or water, and drying to obtain high-purity carbamate products.
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to confirm purity and yield.
Preparation of this compound can be effectively achieved through classical alkyl chloroformate methods or modern CO2 incorporation techniques. Both methods have their merits, with the latter offering a safer and potentially more environmentally friendly route. Detailed reaction parameters, such as pH control, choice of solvent, and catalysts, are critical to optimizing yield and purity. Although direct experimental protocols specific to this compound are scarce, extrapolation from related carbamate syntheses provides a reliable foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions: Benzyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine, yielding benzyl (aminomethyl)carbamate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various benzyl carbamate derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
Benzyl (cyanomethyl)carbamate serves as a versatile building block in organic synthesis. It is commonly used to create various heterocyclic compounds and derivatives of piperidine, which are crucial in medicinal chemistry. The compound can undergo various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Facilitating nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
- Cyclization : Participating in cyclization reactions to form diverse heterocyclic structures.
Biological Applications
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against several viruses, including H1N1 influenza and SARS-CoV-2. Its mechanism is believed to involve interaction with viral proteins that are critical for viral entry and replication.
Antimalarial Potential
The compound has shown promise as an antimalarial agent, particularly against resistant strains of Plasmodium falciparum. Its selectivity towards these resistant strains makes it a candidate for further development in malaria treatment.
Cardiovascular Applications
this compound derivatives have been explored for their potential in treating cardiovascular diseases. They may enhance the action of substances that increase cyclic guanosine monophosphate levels, leading to vasorelaxation and improved coronary blood flow. This mechanism suggests potential applications in managing hypertension and heart failure .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of biologically active compounds. Its structural characteristics allow it to be a precursor in synthesizing drugs that target various diseases, including neurological disorders and respiratory conditions .
Case Study 1: Antiviral Research
A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant antiviral activity against H1N1. The research highlighted the compound's ability to inhibit viral replication through its interaction with hemagglutinin fusion peptides .
Case Study 2: Antimalarial Efficacy
In a preclinical trial, this compound was tested against multiple strains of Plasmodium falciparum. Results indicated a high selectivity index, suggesting its potential as a targeted therapy for malaria, particularly in regions with resistant strains .
Mechanism of Action
The mechanism of action of benzyl (cyanomethyl)carbamate involves its ability to act as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective functionalization of other parts of the molecule. The compound can be removed under specific conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (cyanomethyl)carbamate.
Aminoacetonitrile: Another precursor in the synthesis of this compound.
N-Cbz-aminoacetonitrile: A similar compound with a carbobenzoxy group instead of a cyanomethyl group.
Uniqueness: this compound is unique due to its dual functionality as both a protecting group and a synthetic intermediate. Its ability to undergo a variety of chemical reactions makes it a valuable tool in organic synthesis .
Biological Activity
Benzyl (cyanomethyl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and insecticidal properties, as well as its mechanisms of action and synthesis methods.
Structural Characteristics
This compound is characterized by the presence of a benzyl group linked to a cyanomethyl carbamate moiety. Its molecular formula is , and it has a molecular weight of approximately 190.20 g/mol. The cyano group contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of carbamate compounds can effectively inhibit the growth of various bacterial strains. For instance, certain analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for development as an antibacterial agent.
2. Anticancer Properties
Research indicates that this compound may possess anticancer properties. Compounds with similar structures have been documented to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have shown efficacy against leukemia cells by disrupting critical signaling pathways involved in cancer cell survival .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of related carbamate derivatives on human cancer cell lines, revealing that modifications in the structure significantly influenced their potency. The introduction of electron-withdrawing groups enhanced the anticancer activity, suggesting that this compound could be optimized for improved efficacy .
3. Insecticidal Activity
This compound has also been investigated for its insecticidal properties. Similar carbamates are known to exhibit significant activity against various insect larvae, including those of Aedes aegypti and Musca domestica. The mode of action typically involves the inhibition of acetylcholinesterase, leading to neurotoxic effects in target insects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase in insects or specific kinases in cancer cells.
- Cell Cycle Disruption : It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Certain structural features promote apoptosis in malignant cells through mitochondrial pathways.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of Carbamate : The initial step often includes the reaction between benzyl alcohol and cyanomethyl isocyanate.
- Substitution Reactions : Further modifications can introduce various substituents to enhance biological activity.
- Purification : The final product is purified using techniques such as column chromatography to obtain high purity suitable for biological testing.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Contains a cyanomethyl group |
| Benzyl N-(2-cyanoethyl)carbamate | Limited documentation | Similar structure with different substitution |
| 5-Cyano-N-benzoyl Carbamate | Potentially higher reactivity | Cyano substituent enhances reactivity |
Q & A
Q. What are the recommended synthetic routes for Benzyl (cyanomethyl)carbamate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting cyanomethylamine with benzyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Yields are highly sensitive to stoichiometric ratios; excess benzyl chloroformate (>1.2 equiv) improves conversion but may require rigorous purification to remove byproducts. Alternative routes using solid-phase synthesis (e.g., Wang resin) achieve ~75% purity but necessitate HPLC refinement .
Q. How can researchers optimize purification and characterization of this compound?
- Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% trifluoroacetic acid) to isolate the product . Column chromatography (silica gel, ethyl acetate/hexane 3:7) is also effective but less efficient for polar impurities.
- Characterization :
- NMR : Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.2–4.5 ppm (carbamate –CH2–) .
- HRMS : Expected [M+H]+ for C10H11N2O2 is 191.08; deviations >0.005 Da indicate impurities .
Q. What are the stability considerations for this compound under varying pH and temperature?
Advanced Research Questions
Q. How can this compound serve as a precursor for protease inhibitors or anticancer agents?
this compound derivatives exhibit activity against HIV-1 protease by mimicking the transition state of peptide cleavage. Modifications at the cyanomethyl group (e.g., introducing adamantyl or pyridinyl substituents) enhance binding affinity. For example, substitution with a 2-adamantyl group increased inhibitory potency (IC50 = 0.8 μM) compared to the parent compound (IC50 = 12 μM) . In cancer studies, derivatives induce apoptosis in HeLa cells via caspase-3 activation, with EC50 values as low as 5 μM .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 42% vs. 93% for similar routes ) often arise from:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency but require strict oxygen-free conditions.
- Workup protocols : Aqueous extraction removes unreacted reagents but may hydrolyze sensitive intermediates.
- Analytical validation : Use LC-MS to confirm product identity; impurities from side reactions (e.g., over-alkylation) can inflate apparent yields .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Chiral resolution of racemic mixtures is feasible via:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 85:15) to separate enantiomers (α = 1.2) .
- Asymmetric catalysis : Employ Jacobsen’s catalyst for epoxidation of allyl carbamates, achieving >90% ee .
Methodological Considerations
Q. What analytical techniques are critical for confirming structural integrity?
Q. How can computational modeling guide the design of derivatives?
Docking studies (e.g., AutoDock Vina) predict binding modes to target enzymes. For HIV protease, a ΔG of –9.2 kcal/mol correlates with sub-micromolar activity . MD simulations (>50 ns) assess conformational stability under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
